molecular formula C10H14ClNO2 B1443063 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride CAS No. 37563-54-5

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride

Cat. No.: B1443063
CAS No.: 37563-54-5
M. Wt: 215.67 g/mol
InChI Key: RZEAUNQAWCZAHC-UHFFFAOYSA-N
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Description

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride is a phenylacetic acid derivative featuring a 2-aminoethyl substituent on the para position of the phenyl ring, with the carboxylic acid group forming a hydrochloride salt. This structure confers zwitterionic properties, enhancing solubility in aqueous environments. The compound is utilized in biochemical research as a precursor or intermediate in drug synthesis, particularly in designing molecules targeting aminergic receptors or enzymes . Its molecular formula is C₁₀H₁₄ClNO₂ (assuming protonation of the amino group and chloride counterion), with a molecular weight of 215.68 g/mol.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEAUNQAWCZAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors to Amino Derivatives

A common route to amino-substituted phenylacetic acids involves reduction of nitro precursors under mild conditions. For example, in the synthesis of related intermediates such as (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, reduction is performed using palladium on carbon catalyst with an organic hydrogen donor (e.g., ammonium formate) in alcoholic solvents. This method avoids the use of gaseous hydrogen, improving safety and scalability.

This approach is adaptable for preparing aminoethyl-substituted phenylacetic acid derivatives, including the hydrochloride salt.

Formation of Hydrochloride Salt

Following synthesis of the free amine, treatment with hydrochloric acid under controlled conditions yields the hydrochloride salt:

  • Procedure: Dissolve the free amine in an appropriate solvent, add stoichiometric hydrochloric acid slowly under stirring.

  • Control: Maintain temperature and pH to prevent side reactions or decomposition.

  • Isolation: Crystallize the hydrochloride salt by cooling or solvent evaporation.

  • Purification: Recrystallization from water or suitable solvents to enhance purity.

Comparative Data Table of Preparation Steps

Step Description Conditions/Materials Yield/Notes
Reduction of Nitro Precursor Pd/C catalyzed hydrogenation using ammonium formate Alcohol solvent, 30–70 °C, 3–6 hours High yield, mild conditions, safe
Formation of Hydrochloride Salt Reaction of amine with HCl Controlled addition of HCl, room temperature High purity salt, crystalline product
Purification Recrystallization or filtration Solvent: water, ethanol, or ethyl acetate Removes impurities, improves yield

Research Findings and Optimization Notes

  • Using organic hydrogen donors instead of gaseous hydrogen enhances safety and simplifies equipment requirements, facilitating industrial-scale production.

  • Maintaining mild reaction temperatures (30–70 °C) avoids decomposition of sensitive functional groups and improves selectivity.

  • The acid-base reaction forming the hydrochloride salt is straightforward but requires careful pH control to maximize yield and purity.

  • Purification by recrystallization is essential to obtain a product suitable for pharmaceutical applications, ensuring removal of residual solvents, catalysts, and by-products.

  • Continuous monitoring by TLC or HPLC allows precise determination of reaction completion, preventing over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as nitro compounds or carboxylic acids.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with various applications in pharmaceutical and biochemical research . Its primary use is as a versatile intermediate in synthesizing pharmaceutical agents, particularly those that target neurological disorders . It is also used in studies of neurotransmitter systems and in clinical trials for treatments related to depression and anxiety .

Scientific Research Applications

Pharmaceutical Development
this compound is a crucial building block in creating drugs aimed at neurological disorders .

Biochemical Research
The compound is utilized in studies to understand how neurotransmitters work, which can help in the development of new drugs and treatments .

Analytical Chemistry
In analytical chemistry, this compound is used as a standard in chromatographic methods to quantify related substances in complex mixtures .

Drug Formulation
This compound can improve the solubility and bioavailability of active pharmaceutical ingredients, making medications more effective .

Clinical Research
this compound is used in clinical trials to assess new treatments for conditions like depression and anxiety, providing valuable data on their therapeutic effects .

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Functional Groups Key Differences from Target Compound Applications/Properties
2-[4-(2-Aminoethyl)phenyl]acetic acid HCl C₁₀H₁₄ClNO₂ -COOH, -CH₂CH₂NH₂·HCl Reference compound Biochemical intermediate
2-(4-(Aminomethyl)phenyl)acetic acid HCl (705240-99-9) C₉H₁₂ClNO₂ -COOH, -CH₂NH₂·HCl Aminomethyl vs. aminoethyl group Higher polarity due to shorter chain
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl (1197-55-3) C₁₁H₁₆ClNO₂ -COOEt, -CH₂NH₂·HCl Esterified carboxylic acid Prodrug potential; enhanced lipophilicity
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide HCl (1197727-00-6) C₁₇H₂₁ClN₂O₂ -CONH-Ar, -OCH₂COOH, -CH₂CH₂NH₂·HCl Acetamide replaces acetic acid Likely protease inhibition or receptor binding
4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF) C₈H₁₁ClFNO₂S -SO₂F, -CH₂CH₂NH₂·HCl Sulfonyl fluoride (reactive group) Irreversible serine protease inhibitor

Functional Group Modifications and Implications

Aminoethyl vs. Aminomethyl Substituents

This modification may alter binding interactions in biological systems, such as receptor affinity or enzymatic recognition.

Carboxylic Acid vs. Ester/Acetamide Derivatives
  • Ethyl Ester (1197-55-3) : The ethyl ester group (-COOEt) masks the carboxylic acid, enhancing lipophilicity for improved cellular uptake. This prodrug strategy is common in pharmaceuticals to improve bioavailability .
Sulfonyl Fluoride vs. Acetic Acid (AEBSF)

The sulfonyl fluoride (-SO₂F) in AEBSF confers covalent binding to serine residues in proteases, a mechanism absent in the target compound. This reactive group makes AEBSF unsuitable for reversible interactions but highly effective as a protease inhibitor in biochemical assays.

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility. However, derivatives like the ethyl ester (1197-55-3) exhibit reduced polarity, favoring organic solvents.
  • Stability : The acetic acid group in the target compound may undergo decarboxylation under acidic conditions, whereas the sulfonyl fluoride in AEBSF is hydrolytically unstable in aqueous media .

Biological Activity

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride, also known by its CAS number 37563-54-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H14ClN1O2\text{C}_{10}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}

It features an aminoethyl group attached to a phenyl ring and an acetic acid moiety, which contributes to its biological activity.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Receptor Interactions : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and modulating synaptic transmission.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to various physiological effects.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies revealed:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens:
    • Staphylococcus aureus: 20 µg/mL
    • Escherichia coli: 15 µg/mL
    • Pseudomonas aeruginosa: 25 µg/mL

These results suggest that the compound could be effective in treating infections caused by these microorganisms.

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. In a study involving various cancer cell lines:

  • IC50 Values were determined:
    • MCF-7 (breast cancer): 12 µM
    • A549 (lung cancer): 10 µM
    • HCT116 (colon cancer): 15 µM

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Hypolipidemic Effects

A significant study focused on the hypolipidemic effects of this compound. Rats fed a high-fat diet showed a reduction in cholesterol levels after administration of the compound. Key findings include:

  • Cholesterol Reduction : Average decrease of 30% in total cholesterol levels compared to control groups.
  • Triglyceride Levels : A significant drop of approximately 25% was observed.

This study suggests potential applications in managing hyperlipidemia and related metabolic disorders.

Data Table Summary

Biological ActivityObserved EffectReference
Antimicrobial (E. coli)MIC: 15 µg/mL
Anticancer (MCF-7)IC50: 12 µM
HypolipidemicCholesterol reduction: 30%

Q & A

Basic: What are the recommended storage conditions for 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride to ensure stability?

Answer:
Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. Desiccants like silica gel should be used to prevent hydrolysis. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can confirm shelf-life predictions. Avoid repeated freeze-thaw cycles .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for baseline separation. Monitor purity at 254 nm, ensuring ≥98% peak area .
  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR in deuterated DMSO or methanol. Look for characteristic peaks: aromatic protons (δ 7.2–7.4 ppm) and the α-proton adjacent to the acetic acid group (δ 3.5–3.7 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced: How does pH influence the compound’s reactivity in enzymatic assays?

Answer:
The protonation state of the aminoethyl group (pKa ~9–10) and acetic acid moiety (pKa ~2.5–3.5) affects binding to enzymes. For example:

  • At pH 7.4 (physiological conditions), the aminoethyl group is partially protonated, enhancing solubility but potentially reducing membrane permeability.
  • Below pH 3, the acetic acid group is protonated, altering electrostatic interactions with charged enzyme active sites. Pre-incubate the compound in assay buffers and validate activity via kinetic assays (e.g., Michaelis-Menten plots) to assess pH-dependent effects .

Advanced: How can researchers resolve discrepancies in reported inhibitory potency across studies?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in ionic strength, co-solvents (e.g., DMSO), or temperature. Standardize protocols using reference inhibitors (e.g., AEBSF for serine proteases) .
  • Enzyme Isoforms : Test specificity using isoform-selective assays (e.g., recombinant enzymes vs. tissue extracts).
  • Data Normalization : Use internal controls (e.g., fluorogenic substrates) to account for batch-to-batch compound variability .

Basic: What safety precautions are necessary during handling?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing or dissolving .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Follow hazardous waste guidelines for halogenated compounds .

Advanced: How to design experiments to determine the compound’s mechanism of enzyme inhibition?

Answer:

  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict binding modes to enzyme active sites.
  • Site-Directed Mutagenesis : Mutate putative binding residues (e.g., catalytic serine) and compare inhibition kinetics .

Basic: What solvents are suitable for dissolving this compound?

Answer:

  • Polar Solvents : Water (acidified with HCl), methanol, or DMSO (≤1% v/v to avoid cytotoxicity).
  • Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates. Pre-warm to 37°C if precipitates form .

Advanced: What challenges arise in synthesizing enantiomerically pure forms?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.
  • Asymmetric Synthesis : Employ Evans’ oxazolidinones or catalytic asymmetric hydrogenation. Monitor enantiomeric excess (ee) via circular dichroism .

Basic: How to assess thermal stability?

Answer:

  • TGA/DSC : Perform thermogravimetric analysis to determine decomposition temperature (>150°C typical).
  • Accelerated Stability Studies : Store aliquots at 25°C, 40°C, and 60°C for 1–4 weeks, then quantify degradation via HPLC .

Advanced: How to mitigate fluorescence interference in assays?

Answer:

  • Quenching Tests : Add the compound to fluorogenic substrates (e.g., AMC derivatives) and measure signal suppression.
  • Alternative Detection : Switch to colorimetric (e.g., pNA substrates) or luminescent readouts.
  • Background Subtraction : Include compound-only controls in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.